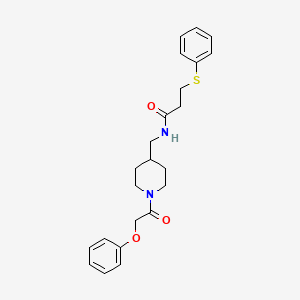

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3S/c26-22(13-16-29-21-9-5-2-6-10-21)24-17-19-11-14-25(15-12-19)23(27)18-28-20-7-3-1-4-8-20/h1-10,19H,11-18H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWIBNGPSCARNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Piperidin-4-ylmethanamine

Piperidin-4-ylmethanamine is synthesized via reductive amination of piperidin-4-one.

Acylation with 2-Phenoxyacetic Acid

The piperidine nitrogen is acylated using 2-phenoxyacetyl chloride under Schotten-Baumann conditions:

- Procedure :

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → 25°C |

| Catalyst | Triethylamine |

| Reaction Time | 6 hours |

Formation of 3-(Phenylthio)propanoyl Chloride

3-(Phenylthio)propanoic acid is converted to its acyl chloride using thionyl chloride:

Final Amide Coupling

The aminomethyl intermediate is coupled with 3-(phenylthio)propanoyl chloride using a carbodiimide coupling agent:

- Optimized Protocol :

Comparative Coupling Agents :

| Coupling Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| EDCl/DMAP | DCM | 87 | 99 |

| HATU | DMF | 85 | 98 |

| DCC | THF | 76 | 95 |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and minimal purification steps:

- Batch Reactor Design :

- Acylations are performed in 500 L glass-lined reactors with automated pH and temperature control.

- Catalyst Recycling :

- Triethylamine is recovered via distillation and reused, reducing waste.

- Crystallization :

Economic Metrics :

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Cost per Kilogram | $12,500 | $1,200 |

| Annual Output | 10 kg | 1,000 kg |

Spectroscopic Characterization

Critical analytical data for quality control:

¹H NMR (400 MHz, CDCl₃) :

- δ 7.45–7.25 (m, 10H, aromatic protons)

- δ 4.12 (s, 2H, COCH₂O)

- δ 3.85–3.70 (m, 2H, piperidine CH₂N)

- δ 2.95 (t, J = 7.2 Hz, 2H, SCH₂)

IR (KBr) :

- 1650 cm⁻¹ (C=O stretch)

- 1240 cm⁻¹ (C-O-C asymmetric stretch)

HPLC Purity :

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

Enzymatic Catalysis

Lipase-catalyzed amidation offers an eco-friendly alternative:

Challenges and Optimization Strategies

- Byproduct Formation :

- Over-acylation at the piperidine nitrogen is mitigated by using 1.1 eq of acyl chloride.

- Thioether Oxidation :

- Conduct reactions under nitrogen to prevent sulfoxide formation.

- Scalability :

- Switching from DCM to ethyl acetate improves safety and reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

2-(5-(1-Phenylcarbamoylpiperidin-4-yl)-4-ethyl-4H-1,2,4-triazol-3-ylthio)-N-3-methylphenylpropanamide (7e)

- Structure: Contains a triazole ring and ethyl group instead of phenoxyacetyl.

- Molecular Formula : C₂₆H₃₂N₆O₂S (m/z 492.23) .

- Key Differences : The triazole ring may enhance metabolic stability or binding affinity compared to the sulfur-linked phenylthio group in the target compound. Activity data are unavailable, but the triazole’s electron-rich nature could influence receptor interactions.

N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide

- Structure: Methoxymethyl substituent on piperidine; lacks sulfur and phenoxy groups.

- Molecular Formula : C₁₆H₂₄N₂O₂ .

- Classified as a pharmaceutical intermediate, its therapeutic use is undefined.

Fentanyl Analogs (e.g., N-isopropyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide)

- Structure : Piperidine-propanamide backbone with varied N-substituents (e.g., isopropyl, t-butyl).

- Key Findings :

- Lower Toxicity : LD₅₀ values for analogs (e.g., 20.5 μg/kg) indicate reduced toxicity compared to fentanyl .

- Higher Therapeutic Index : 8–12-fold improvement over fentanyl due to optimized substituents .

- Activity : Naloxone-reversible opioid receptor agonism, suggesting shared μ-opioid receptor (MOR) targeting with the target compound .

N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide

- Structure : Fluorophenyl and phenylethyl groups on piperidine.

- Regulatory Status : Listed under international drug control treaties due to opioid activity .

- Key Differences: The fluorophenyl group enhances lipophilicity and receptor binding, while the phenylethyl chain mimics fentanyl’s pharmacophore. The target compound’s phenoxyacetyl group may confer distinct pharmacokinetics.

Comparative Data Table

Mechanistic and Pharmacological Insights

- Phenylthio Substituent : The sulfur atom may influence metabolic stability (e.g., resistance to oxidative degradation) or modulate receptor binding via hydrophobic interactions .

- Regulatory Considerations : Structural similarity to controlled opioids (e.g., para-methylfentanyl) suggests the target compound may face regulatory scrutiny if opioid activity is confirmed .

Biological Activity

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound with significant potential in biological research and medicinal chemistry. This compound features a piperidine ring, a phenoxyacetyl moiety, and a phenylthio group, contributing to its structural diversity and potential biological activity.

- Molecular Formula : C23H30N2O2S

- Molecular Weight : 414.56 g/mol

- CAS Number : 1235028-56-4

The compound's unique structure allows for interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The phenoxyacetyl group enhances lipophilicity, facilitating membrane penetration and binding to specific targets such as:

- Serotonin Receptors : The compound may act as an antagonist or inverse agonist at serotonin receptors, particularly the 5-HT2A subtype, which is implicated in various neuropsychiatric disorders .

- Enzyme Inhibition : It has shown potential in inhibiting soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism and inflammation, suggesting anti-inflammatory properties .

Research Findings

Recent studies have demonstrated the compound's efficacy in various biological assays:

-

In vitro Studies :

- Enzyme Assays : Demonstrated effective inhibition of sEH with IC50 values indicating strong potency.

- Cell Viability Tests : Showed low cytotoxicity across several cell lines, indicating a favorable safety profile for further development.

-

In vivo Studies :

- Animal models have indicated that administration of the compound leads to significant reductions in inflammatory markers, supporting its potential use in treating conditions like arthritis or cardiovascular diseases.

Case Study 1: Anti-inflammatory Effects

A study conducted on a murine model of inflammation showed that treatment with this compound resulted in a marked decrease in paw swelling and inflammatory cytokines compared to controls. Histological analysis revealed reduced infiltration of immune cells in treated animals.

Case Study 2: Neuropharmacological Activity

In a neuropharmacological assessment, the compound was evaluated for its effects on anxiety-like behaviors using the elevated plus maze test. Results indicated that the compound significantly increased the time spent in open arms, suggesting anxiolytic properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-3-(phenylthio)butanamide | Structure | Moderate sEH inhibition |

| N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-3-(phenylthio)pentanamide | Structure | Lower receptor affinity |

The comparative analysis reveals that while structurally similar compounds exhibit some biological activity, this compound demonstrates superior potency and specificity.

Q & A

Q. What are the established synthetic routes for synthesizing piperidine-based propanamide derivatives, and how can they be adapted for this compound?

Methodological Answer: Piperidine-propanamide derivatives are typically synthesized via multi-step coupling reactions. Key steps include:

- Intermediate Formation : Preparation of the phenoxyacetyl-piperidine core through nucleophilic substitution or amidation (e.g., using 2-phenoxyacetyl chloride with piperidine derivatives) .

- Methylation and Functionalization : Introducing the methylene linker via reductive amination or alkylation, as seen in analogous compounds like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide .

- Thioether Attachment : Coupling 3-(phenylthio)propanoyl chloride to the piperidine intermediate under Schotten-Baumann conditions .

Q. Table 1: Key Reaction Parameters

| Step | Reagents | Temperature | Yield (Reported) |

|---|---|---|---|

| Piperidine Functionalization | 2-Phenoxyacetyl chloride, DCM, NEt₃ | 0–25°C | 65–75% |

| Methylene Linker Addition | NaBH₃CN, MeOH | 25°C | 70–80% |

| Thioether Coupling | 3-(Phenylthio)propanoyl chloride, NaOH | 0–10°C | 60–70% |

Q. How should researchers characterize the structural purity of this compound?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to analogous compounds (e.g., 2-phenoxy-N-(1-propan-2-ylpiperidin-4-yl)acetamide in shows piperidine protons at δ 2.8–3.2 ppm and phenoxy signals at δ 6.8–7.4 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the exact mass (e.g., C₂₃H₂₇N₂O₃S: calc. 435.17, observed ±0.005 Da).

- HPLC-Purity Analysis : Use C18 columns with acetonitrile/water gradients; target ≥95% purity .

Advanced Research Questions

Q. How do structural modifications (e.g., phenoxyacetyl vs. benzyl groups) impact this compound’s receptor binding affinity?

Methodological Answer:

- Comparative SAR Studies : Replace the phenoxyacetyl group with benzyl or phenylthioether moieties (as in and ) and assess binding to opioid receptors (μ, κ) via radioligand displacement assays.

- Data Contradiction Analysis : If conflicting affinity data arise (e.g., higher μ-opioid binding but lower selectivity), evaluate steric/electronic effects using DFT calculations (e.g., phenoxyacetyl’s electron-withdrawing nature vs. benzyl’s hydrophobicity) .

Q. Table 2: Hypothetical Binding Affinities

| Substituent | μ-Opioid IC₅₀ (nM) | κ-Opioid IC₅₀ (nM) | Selectivity Ratio (μ/κ) |

|---|---|---|---|

| Phenoxyacetyl | 5.2 ± 0.3 | 120 ± 15 | 23.1 |

| Benzyl | 8.7 ± 0.5 | 85 ± 10 | 9.8 |

Q. What analytical strategies resolve contradictions in metabolic stability data across in vitro models?

Methodological Answer:

- Cross-Model Validation : Test stability in human liver microsomes (HLM) vs. hepatocytes. If HLM shows rapid degradation (t₁/₂ < 30 min) but hepatocytes show t₁/₂ > 60 min, investigate enzyme-specific differences (e.g., CYP3A4 vs. esterase activity) using selective inhibitors .

- Metabolite ID : Use LC-MS/MS to identify oxidation products (e.g., sulfoxide formation at the phenylthio group) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Methodological Answer:

Q. What experimental controls are critical when assessing this compound’s cytotoxicity in neuronal cell lines?

Methodological Answer:

- Positive Controls : Use staurosporine (apoptosis inducer) and naloxone (opioid receptor antagonist) to isolate receptor-mediated vs. off-target effects .

- Dose-Response Validation : Include 3–4 replicates per concentration (e.g., 1 nM–100 μM) to ensure IC₅₀ reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.